2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions. For example, one synthesis process involved dissolving a compound in dichloromethane, mixing it with another solution, and then adding formic acid .Molecular Structure Analysis
The molecular structure of a compound can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex and varied. For example, imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Properties
- 2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid is involved in the synthesis of various compounds with medicinal properties. For instance, acetophenones with a methoxycarbonylamino group can react with phenylglycine to produce methyl [2(3,4)-(2-phenyl-1,3-oxazol-5-yl)phenyl]carbamates, which are significant in medical chemistry (Velikorodov, Shustova, & Nosachev, 2017).
Antibacterial Activity
- Some derivatives of this compound, like oxazol-4-yl acetic acids, have been evaluated for their antibacterial activity. Studies show that these compounds exhibit good antibacterial properties against strains like E. coli and Staphylococcus aureus (Kadian, Maste, & Bhat, 2012).
Potential in Diabetes and Obesity Treatment
- Certain compounds with a 2,4,5-trisubstituted oxazole structure, including those similar to this compound, have been studied for their potential in treating diabetes and obesity. One such compound, TAK-559, has shown significant glucose and lipid-lowering effects in mice models (Imoto, Sugiyama, Kimura, & Momose, 2003).
Aldose Reductase Inhibitor
- Oxazol-4-yl-acetic acids have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Some derivatives exhibit inhibitory levels in the submicromolar range and have shown promising results in preventing cataract development in animal models (La Motta et al., 2008).
Anticancer Activity
- Research has also explored the use of this compound derivatives in cancer treatment. For example, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized from 2-(4-methylphenyl)acetic acid and showed moderate to excellent anticancer activity in various cancer cell lines (Ravinaik et al., 2021).
Luminescence in Sensing Applications
- Certain derivatives of this compound, like pyridylthiazoles, exhibit high luminescence. These properties make them useful for metal sensing and potential applications as laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).
Mechanism of Action
The mechanism of action of similar compounds can be diverse. For example, some derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The future directions of research on similar compounds could involve the discovery and development of more effective and potent drugs . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .
Properties
IUPAC Name |
2-[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(2)11-4-6-12(7-5-11)15-16-13(8-14(17)18)10(3)19-15/h4-7,9H,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJDIYIRHMJGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.